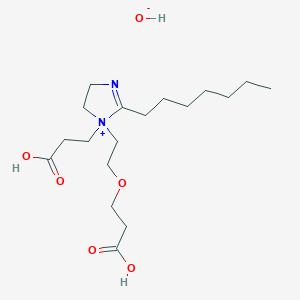

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

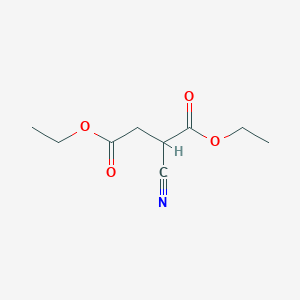

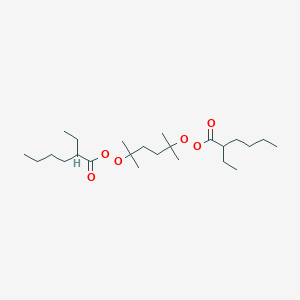

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, also known as HEHEHP-IM or simply HEHEIM, is a chemical compound used in scientific research. It is a cationic surfactant with a positively charged imidazolinium head group and two carboxylic acid groups. HEHEHP-IM is synthesized through a multistep process that involves the reaction of heptanal with ethyl acrylate, followed by a series of chemical transformations.

Mecanismo De Acción

The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is not fully understood, but it is believed to be related to its cationic nature and its ability to form micelles in solution. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has a positively charged imidazolinium head group, which allows it to interact with negatively charged surfaces and particles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can form micelles in solution, which can encapsulate nanoparticles and prevent them from agglomerating.

Efectos Bioquímicos Y Fisiológicos

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms at high concentrations. Therefore, caution should be taken when handling 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide in the laboratory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has several advantages for lab experiments. It is a highly effective surfactant and dispersant for nanoparticles, and it can improve the stability and dispersibility of various types of nanoparticles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can modify the surface properties of various materials, which can be useful for a wide range of applications. However, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is also toxic to aquatic organisms at high concentrations, and caution should be taken when handling it in the laboratory.

Direcciones Futuras

There are several future directions for research on 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide. One potential direction is to study its mechanism of action in more detail, in order to better understand how it interacts with nanoparticles and other materials. Another potential direction is to explore its potential applications in fields such as catalysis, drug delivery, and sensors. Finally, it may be useful to explore alternative synthesis methods for 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, in order to improve its efficiency and reduce its environmental impact.

Métodos De Síntesis

The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide involves a multistep process that starts with the reaction of heptanal with ethyl acrylate to produce 2-heptyl-2-propenoic acid. This intermediate is then converted to 2-heptyl-2-oxazoline, which is subsequently reacted with ethylene oxide to produce 2-(2-heptyloxazolin-2-yl)ethanol. This compound is then reacted with chloroacetic acid to produce 2-(2-carboxyethoxy)ethyl-2-heptyloxazoline, which is further reacted with ethyl acrylate to produce 1-(2-(2-carboxyethoxy)ethyl)-2-heptylimidazoline. Finally, this compound is reacted with sodium hydroxide to produce 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide.

Aplicaciones Científicas De Investigación

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is used in scientific research as a surfactant and a dispersant for nanoparticles. It has been shown to improve the stability and dispersibility of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has also been used as a template for the synthesis of mesoporous silica nanoparticles and as a stabilizer for the synthesis of silver nanowires. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has been used to modify the surface properties of various materials, including glass, silicon, and graphene oxide.

Propiedades

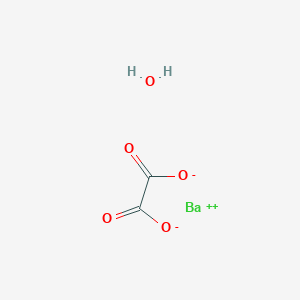

Número CAS |

14356-50-4 |

|---|---|

Nombre del producto |

1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide |

Fórmula molecular |

C18H34N2O6 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

3-[1-[2-(2-carboxyethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |

InChI |

InChI=1S/C18H32N2O5.H2O/c1-2-3-4-5-6-7-16-19-10-12-20(16,11-8-17(21)22)13-15-25-14-9-18(23)24;/h2-15H2,1H3,(H-,21,22,23,24);1H2 |

Clave InChI |

BZJZWPWYDINUPI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |

SMILES canónico |

CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |

Otros números CAS |

14356-50-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)